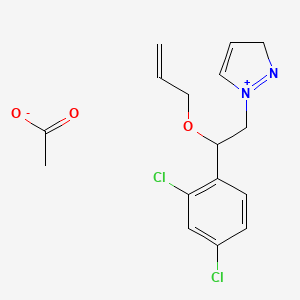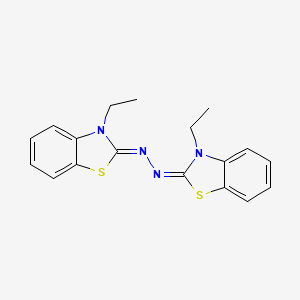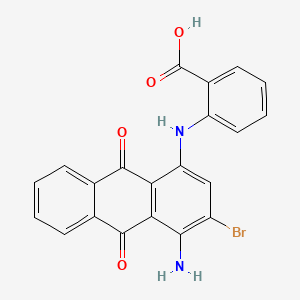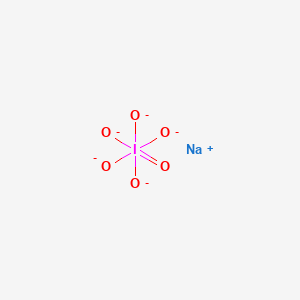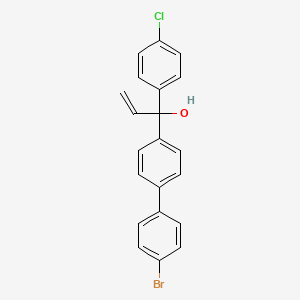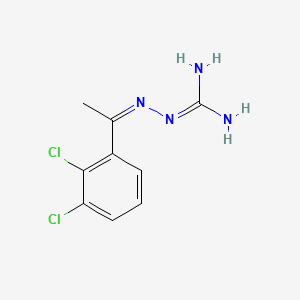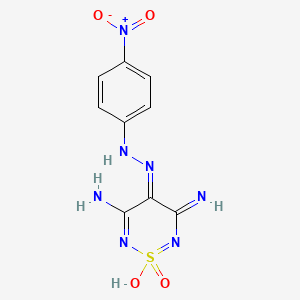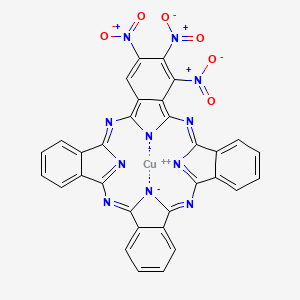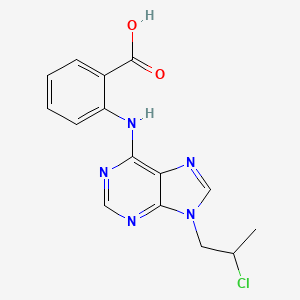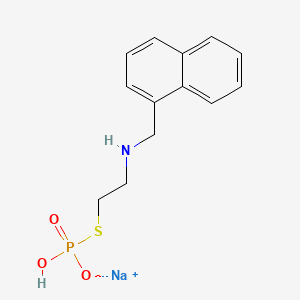
sodium;morpholin-4-ide;nonanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;morpholin-4-ide;nonanedioic acid is a compound that combines the properties of sodium, morpholine, and nonanedioic acid. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms . The combination of these components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;morpholin-4-ide;nonanedioic acid typically involves the reaction of nonanedioic acid with morpholine in the presence of sodium. The process can be summarized as follows:
Reaction of Nonanedioic Acid with Morpholine: Nonanedioic acid is reacted with morpholine under controlled conditions to form a morpholine-nonanedioic acid complex.
Addition of Sodium: Sodium is then added to the reaction mixture to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Sodium;morpholin-4-ide;nonanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may result in reduced forms with altered chemical properties .
Scientific Research Applications
Sodium;morpholin-4-ide;nonanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.
Industry: It is used in industrial processes, such as the production of polymers and other chemical products
Mechanism of Action
The mechanism of action of sodium;morpholin-4-ide;nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation . These interactions can lead to various biological and chemical effects, making the compound valuable for research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium;morpholin-4-ide;nonanedioic acid include other morpholine derivatives and dicarboxylic acids. Examples include:
Morpholine: A simple heterocyclic amine with various industrial and pharmaceutical applications.
Nonanedioic Acid (Azelaic Acid): A dicarboxylic acid used in the production of polymers and as a pharmaceutical agent.
Uniqueness
The uniqueness of this compound lies in its combination of morpholine and nonanedioic acid, resulting in a compound with distinct chemical and physical properties. This combination allows for unique interactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
125328-98-5 |
|---|---|
Molecular Formula |
C13H24NNaO5 |
Molecular Weight |
297.32 g/mol |
IUPAC Name |
sodium;morpholin-4-ide;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C4H8NO.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3-6-4-2-5-1;/h1-7H2,(H,10,11)(H,12,13);1-4H2;/q;-1;+1 |
InChI Key |
ZOHSMWYMZLZUFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N-]1.C(CCCC(=O)O)CCCC(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




